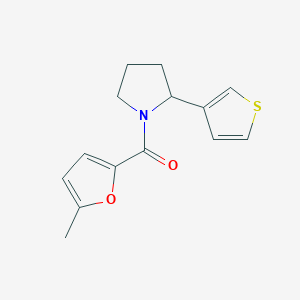
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as MTM or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its hallucinogenic effects. However, MTM has also shown potential in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone acts as a selective antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone can disrupt the normal functioning of the brain, leading to dissociative and hallucinogenic effects. (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone also interacts with other neurotransmitter systems, including the dopamine and serotonin systems, which can further contribute to its effects.
Biochemical and Physiological Effects
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. These include dissociation, hallucinations, euphoria, and sedation. (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone can also cause changes in perception, mood, and thought processes. However, the exact nature and extent of these effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively simple to synthesize and can be obtained in pure form. It also has a well-defined mechanism of action, which makes it useful for studying the NMDA receptor and other neurotransmitter systems. However, (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone also has several limitations. It is a controlled substance and can only be used in a licensed laboratory setting. It also has potential for abuse and can cause harmful side effects if not used properly.
Orientations Futures
There are several future directions for research on (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One area of interest is the potential use of (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone as a therapeutic agent for neurological disorders, such as depression and anxiety. (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has also been studied for its potential use in pain management, as it can block the NMDA receptor, which is involved in the perception of pain. Another area of interest is the development of new analogs of (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone that may have improved therapeutic properties. Overall, (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has shown promise as a tool for scientific research and may have potential for future medical applications.
Méthodes De Synthèse
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is synthesized through a multi-step process that involves the condensation of 2-aminothiophenol and 5-methylfurfural in the presence of acid catalysts. The resulting product is then reacted with methylamine and formaldehyde to form (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. The synthesis of (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has shown potential in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has also been shown to interact with other neurotransmitter systems, including the dopamine and serotonin systems.
Propriétés
IUPAC Name |
(5-methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-4-5-13(17-10)14(16)15-7-2-3-12(15)11-6-8-18-9-11/h4-6,8-9,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYAQUFXIRSMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)
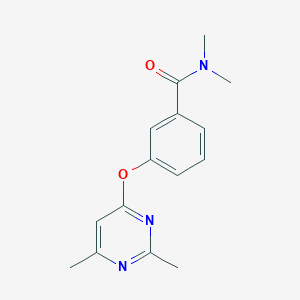
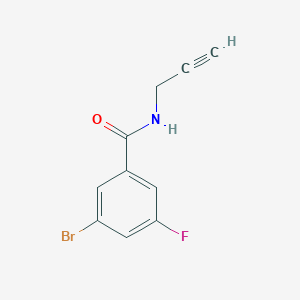
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
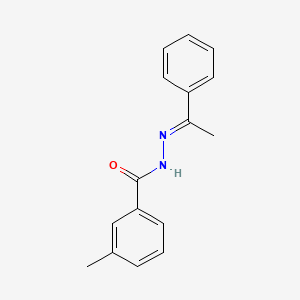
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
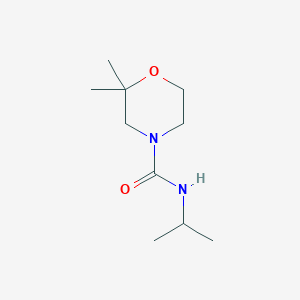

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)